molecular formula C9H6F3N3 B2520580 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine CAS No. 2228335-02-0

5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine

Cat. No.: B2520580
CAS No.: 2228335-02-0
M. Wt: 213.163
InChI Key: XSZXAGGSFPTBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine is a chemical compound characterized by the presence of a trifluorophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine typically involves the reaction of 3,4,5-trifluoroaniline with imidazole derivatives under specific conditions. One common method includes the use of a copper-catalyzed reaction where 3,4,5-trifluoroaniline is reacted with imidazole in the presence of a base such as potassium carbonate and a copper catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. High-pressure reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the trifluorophenyl ring .

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The trifluorophenyl group enhances its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorophenylboronic acid
  • 3,4,5-Trifluorophenylmethanol
  • 3,4,5-Trifluorophenylacetic acid

Uniqueness

5-(3,4,5-Trifluorophenyl)-1H-imidazol-2-amine is unique due to the presence of both the trifluorophenyl group and the imidazole ring, which confer distinct chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

5-(3,4,5-trifluorophenyl)-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZXAGGSFPTBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CN=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.